molecular formula C20H15BrFN3S B2397947 (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-63-8

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2397947
CAS RN: 477298-63-8
M. Wt: 428.32
InChI Key: MUHRUWNOWGGTJH-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15BrFN3S and its molecular weight is 428.32. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

The synthesis of complex acrylonitrile derivatives often involves Knoevenagel condensation, a reaction critical for creating compounds with potential applications in material science and pharmacology. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles has been studied, showing the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, illustrating the versatility of acrylonitrile compounds in synthetic chemistry (Frolov et al., 2005).

Photodynamic Therapy

Research into the use of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated significant potential for photodynamic therapy, a treatment method for cancer. These compounds exhibit high singlet oxygen quantum yield, making them effective in the destruction of cancer cells under light exposure (Pişkin et al., 2020).

Anticancer Agents

Novel anticancer agents have been developed through the synthesis of acrylonitrile derivatives, showing promising activity against various cancer cell lines. For example, the design and synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles have been explored, with in vitro studies indicating high anticancer activity, especially against ovarian cancer cells (Özen et al., 2016).

Nonlinear Optical Materials

The development of donor-acceptor substituted thiophene dyes with acrylonitrile groups has been studied for their enhanced nonlinear optical limiting properties. These properties are crucial for applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Fluorescent Probes and Sensors

Acrylonitrile derivatives have also been explored for their photoluminescence characteristics, with potential applications as fluorescent probes and sensors. The synthesis and study of novel acrylonitrile compounds containing biphenyl and triphenylamine units have revealed their ability to emit green fluorescence, which could be utilized in various sensing and imaging applications (Li et al., 2011).

properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3S/c1-12-3-4-14(7-13(12)2)19-11-26-20(25-19)15(9-23)10-24-18-6-5-16(21)8-17(18)22/h3-8,10-11,24H,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHRUWNOWGGTJH-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

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